molecular formula C5H14ClNO2 B1148609 2-Propanamine, 1,3-dimethoxy-, hydrochloride CAS No. 114261-15-3

2-Propanamine, 1,3-dimethoxy-, hydrochloride

Cat. No.: B1148609
CAS No.: 114261-15-3
M. Wt: 155.62316
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanamine, 1,3-dimethoxy-, hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It is typically found as a white to off-white powder or crystals. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, 1,3-dimethoxy-, hydrochloride involves the reaction of 1,3-dimethoxypropane with ammonia in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, 1,3-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted amines and ethers.

Scientific Research Applications

2-Propanamine, 1,3-dimethoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanamine, 1,3-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethoxy-2-propanamine hydrochloride
  • 2-Propanamine, 1,1-dimethoxy-, hydrochloride

Uniqueness

2-Propanamine, 1,3-dimethoxy-, hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability, reactivity, and versatility in various chemical reactions .

Properties

IUPAC Name

1,3-dimethoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTMZEUXBGJMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.